Gadolinium sulfate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

gadolinium(3+);trisulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Gd.3H2O4S/c;;3*1-5(2,3)4/h;;3*(H2,1,2,3,4)/q2*+3;;;/p-6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLAFITOLRQQGTE-UHFFFAOYSA-H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

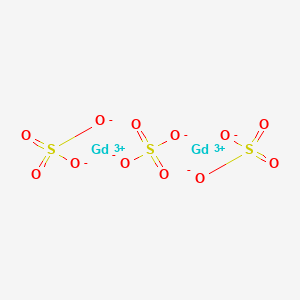

[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Gd+3].[Gd+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Gd2(SO4)3, Gd2O12S3 | |

| Record name | Gadolinium(III) sulfate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/w/index.php?title=Gadolinium(III)_sulfate&action=edit&redlink=1 | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90890710 | |

| Record name | Sulfuric acid, gadolinium(3+) salt (3:2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90890710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

602.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13628-54-1, 155788-75-3 | |

| Record name | Sulfuric acid, gadolinium(3+) salt (3:2) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013628541 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulfuric acid, gadolinium(3+) salt (3:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sulfuric acid, gadolinium(3+) salt (3:2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90890710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Digadolinium(3+) trisulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.727 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Sulfuric acid, gadolinium(3+) salt (3:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of Gadolinium Sulfate from Gadolinium Oxide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of gadolinium (III) sulfate (Gd₂(SO₄)₃) from gadolinium (III) oxide (Gd₂O₃). The primary focus of this document is on a multi-step purification and conversion process designed to produce high-purity gadolinium sulfate, a critical material in various advanced applications, including as a precursor for contrast agents in magnetic resonance imaging (MRI) and in the development of gadolinium-based nanoparticles for drug delivery.[1] The methodologies outlined are based on established chemical principles and draw from advanced purification techniques developed for applications requiring ultra-high purity materials.[2][3][4][5]

Process Overview

The conversion of gadolinium oxide to this compound typically involves an acid-base reaction followed by purification and precipitation. The overall chemical transformation can be represented by the following equation:

Gd₂O₃ + 3H₂SO₄ → Gd₂(SO₄)₃ + 3H₂O

However, to achieve the high levels of purity often required, particularly for biomedical and advanced materials applications, a more sophisticated multi-step process is employed. This process starts with the dissolution of gadolinium oxide in a strong acid, followed by rigorous purification steps to remove trace impurities, and finally, the sulfation of the purified gadolinium intermediate.[2][3][4][5][6]

A generalized workflow for the synthesis and purification of this compound from gadolinium oxide is depicted below.

Caption: Experimental workflow for the synthesis of high-purity this compound.

Experimental Protocols

The following sections provide detailed experimental protocols for the key stages of the synthesis and purification process.

Dissolution of Gadolinium Oxide

This initial step involves the conversion of the insoluble gadolinium oxide into a soluble salt, typically a chloride, which is amenable to further purification in an aqueous solution.[6]

Materials:

-

Gadolinium (III) oxide (Gd₂O₃), 99.99% purity or higher[6]

-

Hydrochloric acid (HCl), concentrated (30-40% by weight)[6]

-

Deionized water

-

Reaction vessel (glass or other acid-resistant material)

-

Heating and stirring apparatus

-

Filtration system (e.g., vacuum filtration with appropriate filter paper)

Procedure:

-

Carefully add a pre-weighed amount of gadolinium oxide powder to the reaction vessel.

-

Under constant stirring, slowly add hydrochloric acid to the gadolinium oxide. The use of hydrochloric acid is preferred due to the high solubility of gadolinium chloride (GdCl₃).[6]

-

The acid concentration should be maintained between 30-40% by weight to ensure high reactivity and low volatility.[6]

-

Heat the mixture gently to facilitate the dissolution process. The target concentration of the resulting gadolinium solution is approximately 305 g/L (in terms of Gd₂O₃).[6]

-

Once the gadolinium oxide is completely dissolved, allow the solution to cool to room temperature.

-

Filter the resulting gadolinium acidic aqueous solution to remove any insoluble matter.[6] The filtrate is the gadolinium chloride solution that will be used in the subsequent purification step.

Purification by Solvent Extraction

To achieve the ultra-high purity required for sensitive applications, trace impurities such as other rare earth elements and radioactive elements like uranium and thorium must be removed. Solvent extraction is an effective technique for this purpose.[2][3][6]

Materials:

-

Gadolinium chloride solution from the previous step

-

Organic solvent (e.g., a solution of an appropriate extractant in a high-purity hydrocarbon solvent like isoparaffin)[6]

-

pH adjustment reagents (e.g., ammonium hydroxide)

-

Separatory funnels or a mixer-settler apparatus

Procedure:

-

Transfer the gadolinium chloride solution to a separatory funnel.

-

Add the organic solvent mixture to the separatory funnel. The choice of extractant and its concentration in the organic phase is critical for the selective removal of impurities.

-

Adjust the pH of the aqueous phase to a range of 1.0 to 1.3. In this pH range, impurities like thorium and uranium are extracted into the organic phase, while gadolinium remains in the aqueous phase.[6]

-

Agitate the mixture vigorously to ensure intimate contact between the aqueous and organic phases, facilitating the transfer of impurities.

-

Allow the two phases to separate. The denser aqueous phase containing the purified gadolinium chloride will be at the bottom.

-

Carefully drain the lower aqueous phase into a clean collection vessel.

-

Repeat the extraction process multiple times with fresh organic solvent to ensure maximum removal of impurities.

-

The final purified gadolinium chloride solution is now ready for the sulfation step.

Sulfation and Precipitation

In the final step, the purified gadolinium chloride is converted to this compound, which is then precipitated from the solution.

Materials:

-

Purified gadolinium chloride solution

-

Sulfuric acid (H₂SO₄), high purity

-

Deionized water

-

Crystallization vessel

-

Filtration apparatus

-

Drying oven

Procedure:

-

Transfer the purified gadolinium chloride solution to a crystallization vessel.

-

While stirring, slowly add a stoichiometric excess of high-purity sulfuric acid to the solution. A 1.5 stoichiometric excess is recommended to drive the precipitation of this compound.[7]

-

The addition of sulfuric acid will cause the precipitation of this compound octahydrate (Gd₂(SO₄)₃·8H₂O) as a microcrystalline solid.[7]

-

Control the temperature and rate of addition to influence the crystal size and purity of the precipitate. Slow evaporation at a controlled temperature (e.g., 333 K) can yield crystalline this compound.[8]

-

After complete precipitation, collect the solid by filtration.

-

Wash the precipitate with deionized water to remove any remaining soluble impurities.

-

Dry the collected this compound octahydrate in an oven at a controlled temperature to remove excess water without causing decomposition.

Data Presentation

The following tables summarize key quantitative data related to the synthesis and characterization of this compound.

Table 1: Reaction Parameters for Gadolinium Oxide Dissolution

| Parameter | Value | Reference |

| Starting Material Purity | >99.99% (Gd₂O₃/TREO) | [6] |

| Acid | Hydrochloric Acid (HCl) | [6] |

| Acid Concentration | 30-40% by weight | [6] |

| Target Gd Concentration | ~305 g/L (as Gd₂O₃) | [6] |

Table 2: Conditions for Solvent Extraction Purification

| Parameter | Value | Reference |

| pH Range | 1.0 - 1.3 | [6] |

| Organic Solvent | Extractant in Isoparaffin | [6] |

| Volume Ratio (Extractant:Isoparaffin) | 20:80 | [6] |

| Target Impurities Removed | Thorium, Uranium | [6] |

Table 3: Sulfation and Precipitation Parameters

| Parameter | Value | Reference |

| Precipitating Agent | Sulfuric Acid (H₂SO₄) | [7] |

| Stoichiometric Excess of H₂SO₄ | ~1.5 | [7] |

| Precipitated Product | Gd₂(SO₄)₃·8H₂O | [7] |

| Product Form | Microcrystalline solid | [7] |

Characterization

The final product, high-purity this compound octahydrate, should be characterized to confirm its identity and purity. Standard analytical techniques include:

-

Inductively Coupled Plasma Mass Spectrometry (ICP-MS): To determine the concentration of trace elemental impurities.[2][3][4][5]

-

High-Purity Germanium (HPGe) Detectors: For the analysis of radioactive impurities.[2][3][4][5]

-

X-ray Diffraction (XRD): To confirm the crystal structure of the this compound octahydrate.[8]

-

Thermogravimetric Analysis (TGA): To study the thermal decomposition behavior and confirm the hydration state.[8]

Conclusion

The synthesis of high-purity this compound from gadolinium oxide is a critical process for the advancement of various technologies, particularly in the biomedical field. The methodology presented in this guide, involving acid dissolution, solvent extraction, and controlled precipitation, provides a robust framework for producing this compound with the low levels of impurities required for demanding applications. Adherence to detailed experimental protocols and rigorous characterization are paramount to ensuring the quality and performance of the final product.

References

- 1. chemimpex.com [chemimpex.com]

- 2. academic.oup.com [academic.oup.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. tus.elsevierpure.com [tus.elsevierpure.com]

- 6. academic.oup.com [academic.oup.com]

- 7. US4375453A - Recovery of gadolinium and gallium oxides - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Crystal Structure and Properties of Gadolinium Sulfate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure and physicochemical properties of gadolinium sulfate, with a primary focus on its common octahydrate form, Gd₂(SO₄)₃·8H₂O. This compound serves as a crucial precursor in the synthesis of gadolinium-based contrast agents for magnetic resonance imaging (MRI) and finds applications in materials science. A thorough understanding of its structural characteristics and properties is paramount for its effective utilization and the development of novel applications.

Crystal Structure

This compound exists in both anhydrous and hydrated forms, with the octahydrate being the most extensively studied. The crystal structure varies significantly between these forms.

This compound Octahydrate (Gd₂(SO₄)₃·8H₂O)

This compound octahydrate crystallizes in the monoclinic system with the space group C2/c. The crystal structure is characterized by a complex three-dimensional network. In this structure, the gadolinium(III) ion is coordinated by four oxygen atoms from water molecules and four oxygen atoms from sulfate groups, resulting in a distorted square antiprism coordination geometry.

Anhydrous this compound (Gd₂(SO₄)₃)

Upon heating, this compound octahydrate loses its water of crystallization to form anhydrous this compound. The anhydrous form exists in at least two polymorphic modifications: a low-temperature β-form and a high-temperature α-form. The high-temperature α-Gd₂(SO₄)₃ also crystallizes in the monoclinic system with the space group C2/c.

Gadolinium(III) Hydrogensulfate (Gd(HSO₄)₃)

In the presence of concentrated sulfuric acid, this compound can form gadolinium(III) hydrogensulfate. This compound crystallizes in the orthorhombic space group Pbca. The gadolinium ion is coordinated by eight oxygen atoms from the hydrogensulfate ligands, forming a distorted square antiprism.

Crystallographic Data for this compound and its Related Compounds

| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Z | Ref. |

| This compound Octahydrate | Gd₂(SO₄)₃·8H₂O | Monoclinic | C2/c | 13.531(7) | 6.739(2) | 18.294(7) | 102.20(8) | 4 | [1] |

| α-Gadolinium Sulfate (high-temp) | α-Gd₂(SO₄)₃ | Monoclinic | C2/c | 9.097(3) | 14.345(5) | 6.234(2) | 97.75(8) | 4 | [1] |

| Gadolinium(III) Hydrogensulfate | Gd(HSO₄)₃ | Orthorhombic | Pbca | 12.080(8) | 9.574(8) | 16.513(8) | 90 | 8 | [2] |

Physicochemical Properties

The physical and chemical properties of this compound are largely influenced by its hydration state.

Physical Properties of this compound

| Property | Value | Form | Reference |

| Molecular Weight | 746.81 g/mol | Octahydrate | [1] |

| 602.69 g/mol | Anhydrous | [3][4] | |

| Appearance | White crystalline solid | Octahydrate | [1][5] |

| Density | 3.01 g/cm³ (at 15°C) | Octahydrate | [5] |

| 4.14 g/cm³ | Anhydrous | [5] | |

| Solubility | Soluble in cold water; solubility decreases with increasing temperature. | Octahydrate | [5] |

Thermal Properties

Thermal analysis of this compound octahydrate reveals a multi-step decomposition process. The dehydration and subsequent decomposition have been studied using thermogravimetric analysis (TGA) and differential thermal analysis (DTA).

The dehydration of Gd₂(SO₄)₃·8H₂O occurs in a two-step process between 130°C and 306°C, leading to an amorphous anhydrous this compound.[1] This amorphous material recrystallizes into the β-Gd₂(SO₄)₃ form between 380°C and 411°C.[1] At approximately 750°C, a monotropic phase transition to the high-temperature α-Gd₂(SO₄)₃ occurs.[1] The final decomposition to gadolinium oxysulfate (Gd₂O₂SO₄) begins around 900°C, and ultimately, gadolinium(III) oxide (Gd₂O₃) is formed at temperatures above 1200°C.[1]

Thermal Decomposition Data for Gd₂(SO₄)₃·8H₂O

| Temperature Range (°C) | Process | Product | Reference |

| 130 - 306 | Dehydration (two steps) | Amorphous Gd₂(SO₄)₃ | [1] |

| 380 - 411 | Recrystallization | β-Gd₂(SO₄)₃ | [1] |

| ~750 | Phase Transition | α-Gd₂(SO₄)₃ | [1] |

| > 900 | Decomposition | Gd₂O₂SO₄ | [1] |

| > 1200 | Final Decomposition | Gd₂O₃ | [1] |

Magnetic Properties

Gadolinium(III) is a paramagnetic ion due to its seven unpaired 4f electrons. This property is central to its use in MRI contrast agents. The magnetic susceptibility of this compound can be determined experimentally.

Magnetic Properties of Gadolinium

| Property | Value | Reference |

| High Magnetic Moment | 7.94 µB | [3] |

Experimental Protocols

This section provides detailed methodologies for the synthesis and characterization of this compound crystals.

Synthesis of this compound Octahydrate Crystals

Single crystals of this compound octahydrate can be prepared by the reaction of gadolinium oxide with dilute sulfuric acid followed by slow evaporation.

Materials:

-

Gadolinium(III) oxide (Gd₂O₃)

-

Dilute sulfuric acid (H₂SO₄)

-

Deionized water

Procedure:

-

Dissolve a stoichiometric amount of gadolinium(III) oxide in a minimal amount of dilute sulfuric acid with gentle heating and stirring to form a clear solution of this compound.

-

Filter the solution to remove any unreacted starting material.

-

Allow the resulting solution to slowly evaporate at room temperature.

-

Colorless, monoclinic crystals of Gd₂(SO₄)₃·8H₂O will form over several days.

-

Collect the crystals by filtration and wash them with a small amount of cold deionized water.

-

Dry the crystals in a desiccator.

Single-Crystal X-ray Diffraction

The determination of the crystal structure is performed using a single-crystal X-ray diffractometer.

Instrumentation:

-

Single-crystal X-ray diffractometer equipped with a CCD detector.

-

Graphite-monochromated Mo-Kα radiation (λ = 0.71073 Å).

-

Cryostat for low-temperature data collection (optional but recommended).

Procedure:

-

A suitable single crystal is selected and mounted on a goniometer head.

-

The crystal is centered in the X-ray beam.

-

Data collection is performed at a controlled temperature (e.g., 293 K or 100 K) by collecting a series of diffraction frames over a range of crystal orientations.

-

The collected data are processed (integrated and scaled), and absorption corrections are applied.

-

The crystal structure is solved using direct methods and refined by full-matrix least-squares on F².

-

All non-hydrogen atoms are typically refined with anisotropic displacement parameters.

Thermal Analysis (TGA/DSC)

The thermal stability and decomposition of this compound are investigated using a simultaneous TGA/DSC instrument.

Instrumentation:

-

Simultaneous TGA/DSC analyzer.

-

Alumina or platinum crucibles.

-

Inert gas supply (e.g., nitrogen or argon).

Procedure:

-

A small, accurately weighed sample (5-10 mg) of the finely powdered this compound hydrate is placed in a crucible.

-

The crucible is placed in the TGA/DSC furnace.

-

The sample is heated from room temperature to a final temperature (e.g., 1300°C) at a constant heating rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., flowing nitrogen at 50 mL/min).

-

The mass loss (TGA) and heat flow (DSC) are recorded as a function of temperature.

Magnetic Susceptibility Measurement

The magnetic susceptibility of a powdered sample of this compound can be measured using the Gouy method.

Instrumentation:

-

Gouy balance.

-

Electromagnet with a power supply.

-

Sample tube.

Procedure:

-

The empty sample tube is weighed (m₁).

-

The sample tube is filled with the powdered this compound and weighed again (m₂).

-

The tube is suspended from the balance between the poles of the electromagnet, and the weight is recorded without the magnetic field (W₁).

-

The magnetic field is applied, and the new weight is recorded (W₂).

-

The change in weight (ΔW = W₂ - W₁) is used to calculate the magnetic susceptibility of the sample.

Structure-Property Relationships

The arrangement of atoms in the crystal lattice of this compound directly influences its macroscopic properties.

The coordination of the Gd³⁺ ion with water molecules is directly related to the thermal stability of the hydrated salt. The loss of these water molecules upon heating initiates the decomposition process. The paramagnetic nature of the Gd³⁺ ion, a result of its electronic configuration, is retained in the sulfate salt, making it a valuable precursor for magnetic materials. The specific arrangement of the sulfate and water ligands around the gadolinium center can also influence the relaxation properties of gadolinium-based MRI contrast agents derived from it.

This technical guide provides a foundational understanding of the crystal structure and properties of this compound. The detailed experimental protocols offer a starting point for researchers working with this important compound. Further investigation into the nuanced aspects of its solid-state chemistry will continue to be a valuable area of research.

References

- 1. This compound (155788-75-3) for sale [vulcanchem.com]

- 2. Crystal structure of gadolinium-(III)-hydrogensulfate Gd(HSO[sub 4])[sub 3]. Die Kristallstruktur von Gadolinium-(III)-hydrogensulfat Gd(HSO[sub 4])[sub 3] (Journal Article) | ETDEWEB [osti.gov]

- 3. americanelements.com [americanelements.com]

- 4. Sulfuric acid, gadolinium(3+) salt (3:2) | Gd2O12S3 | CID 166873 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. GADOLINIUM(III) SULFATE | 13450-87-8 [chemicalbook.com]

Gadolinium (III) Sulfate Octahydrate: A Comprehensive Technical Review

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of gadolinium(III) sulfate octahydrate (Gd₂(SO₄)₃·8H₂O), a key inorganic compound with significant applications in materials science and as a precursor in medical imaging contrast agents. This document details its chemical and physical properties, provides experimental protocols for its synthesis and analysis, and presents quantitative data in a structured format for ease of reference.

Chemical Identity and Properties

Gadolinium(III) sulfate octahydrate is a hydrated salt of gadolinium, a rare-earth metal.[1] It typically presents as a white crystalline solid and is soluble in water.[2] The presence of eight water molecules in its crystal lattice is a defining characteristic of its common form.[1]

Physicochemical Data

A summary of the key physical and chemical properties of gadolinium(III) sulfate octahydrate is presented in the table below.

| Property | Value |

| Chemical Formula | Gd₂(SO₄)₃·8H₂O |

| Molecular Weight | 746.81 g/mol [3] |

| Appearance | White crystalline solid[1][4] |

| Density | 3.01 g/cm³ at 25 °C[1][4] |

| Solubility | Soluble in cold water; solubility decreases with increasing temperature.[4] |

| Crystal System | Monoclinic[5][6] |

Crystallographic Data

The crystal structure of gadolinium(III) sulfate octahydrate has been determined by X-ray diffraction. The compound crystallizes in a monoclinic system.[5][6]

| Crystallographic Parameter | Value |

| Crystal System | Monoclinic[5][6] |

| Space Group | C2/c[6] |

| Lattice Constants | a = 13.531(7) Å, b = 6.739(2) Å, c = 18.294(7) Å[6] |

| β = 102.20(8)°[6] |

Experimental Protocols

Synthesis of Gadolinium(III) Sulfate Octahydrate

A standard and reliable method for the laboratory synthesis of gadolinium(III) sulfate octahydrate involves the reaction of gadolinium(III) oxide with dilute sulfuric acid.[2][4][7]

Materials:

-

Gadolinium(III) oxide (Gd₂O₃, 99.9% purity)

-

Dilute sulfuric acid (H₂SO₄)

-

Deionized water

-

Heating plate with magnetic stirrer

-

Beakers and standard laboratory glassware

-

Filtration apparatus

Procedure:

-

Gadolinium(III) oxide is dissolved in dilute sulfuric acid with heating and stirring. The reaction proceeds according to the following equation: Gd₂O₃ + 3H₂SO₄ + 5H₂O → Gd₂(SO₄)₃·8H₂O[4]

-

After complete dissolution of the gadolinium oxide, the resulting solution is concentrated by slow evaporation at approximately 333 K to achieve saturation.[8]

-

The saturated solution is then allowed to cool, promoting the crystallization of gadolinium(III) sulfate octahydrate.

-

The crystalline product is collected by filtration, washed with a small amount of cold deionized water, and subsequently with acetone.[8]

-

The purified crystals are then dried in air and stored in a desiccator to prevent efflorescence or deliquescence.[8]

Thermal Analysis

The thermal decomposition of gadolinium(III) sulfate octahydrate can be investigated using thermogravimetric analysis (TGA) and differential thermal analysis (DTA). The process occurs in distinct stages, beginning with dehydration followed by the decomposition of the anhydrous salt at higher temperatures.[1][8]

Experimental Conditions:

-

Atmosphere: The analysis can be conducted under an inert atmosphere (e.g., nitrogen) or in air.[8]

-

Temperature Range: A typical temperature range for analysis is from room temperature up to 1773 K.[8]

Thermal Decomposition Pathway: The thermal decomposition of gadolinium(III) sulfate octahydrate proceeds through the following key stages:

| Temperature Range (Nitrogen Atmosphere) | Decomposition Step | Observed Mass Loss (%) | Calculated Mass Loss (%) |

| 373 - 473 K | Gd₂(SO₄)₃·8H₂O → Gd₂(SO₄)₃·H₂O + 7H₂O | 16.71 | 16.88 |

| 473 - 673 K | Gd₂(SO₄)₃·H₂O → Gd₂(SO₄)₃ + H₂O | 2.41 | 2.41 |

| 1256 K | Gd₂(SO₄)₃ → (GdO)₂SO₄ + 2SO₂ + O₂ | 21.43 | 21.44 |

| 1455 K | (GdO)₂SO₄ → Gd₂O₃ + SO₂ + ½O₂ | 10.86 | 10.72 |

Data adapted from Tomaszewicz et al. (2010).[8]

X-ray Diffraction (XRD) Analysis

Powder X-ray diffraction is a fundamental technique for confirming the crystal structure and phase purity of synthesized gadolinium(III) sulfate octahydrate.

Experimental Parameters:

-

Radiation Source: Co Kα radiation (λ = 1.79021 Å) is a suitable X-ray source.[5]

-

Data Acquisition: A step-scanning method can be employed with a count time of 1 second per step.[5]

Structural Representation

The chemical formula of gadolinium(III) sulfate octahydrate, Gd₂(SO₄)₃·8H₂O, represents a complex ionic structure. A simplified logical relationship between the constituent ions and water molecules can be visualized.

Caption: Logical components of Gadolinium(III) Sulfate Octahydrate.

References

- 1. Gadolinium sulfate (155788-75-3) for sale [vulcanchem.com]

- 2. CAS 13450-87-8: GADOLINIUM(III) SULFATE | CymitQuimica [cymitquimica.com]

- 3. scbt.com [scbt.com]

- 4. GADOLINIUM(III) SULFATE | 13450-87-8 [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. skaczmarek.zut.edu.pl [skaczmarek.zut.edu.pl]

solubility of gadolinium sulfate in water at different temperatures

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of gadolinium sulfate in water, with a focus on its temperature dependence. Gadolinium-based compounds are of significant interest in medical applications, particularly as contrast agents in magnetic resonance imaging (MRI). A thorough understanding of the physicochemical properties of gadolinium salts, such as solubility, is crucial for the formulation of stable and effective pharmaceutical products.

Introduction

This compound (Gd₂(SO₄)₃) is an inorganic salt that typically exists in its hydrated form, this compound octahydrate (Gd₂(SO₄)₃·8H₂O). Its solubility in aqueous solutions is a critical parameter for various applications, including the development of gadolinium-based contrast agents and in hydrometallurgical processes. This document outlines the temperature-dependent solubility of this compound, details the experimental methodologies for its determination, and provides a logical workflow for such experiments.

Temperature Dependence of this compound Solubility

A key characteristic of this compound is its retrograde solubility in water, meaning its solubility decreases as the temperature increases. This behavior is indicative of an exothermic heat of solution for the dissolution of this compound octahydrate.[1]

Quantitative Solubility Data

Recent research has systematically measured the solubility of heavy rare earth sulfates, including this compound, in water across a range of temperatures. The equilibrium saturating solid phase for this compound between 25 °C and 95 °C has been identified as the octahydrate, Gd₂(SO₄)₃·8H₂O.[1] While the full dataset from the primary literature is not publicly available, the established trend of decreasing solubility with increasing temperature is a critical consideration for all applications. For context, a solubility of 3.98 g/100 mL has been reported, though the specific temperature for this measurement is not consistently cited.

Table 1: Solubility of this compound (Gd₂(SO₄)₃) in Water

| Temperature (°C) | Solubility ( g/100 g H₂O) |

| 25 | Data not publicly available |

| 40 | Data not publicly available |

| 60 | Data not publicly available |

| 80 | Data not publicly available |

| 95 | Data not publicly available |

Note: While the precise quantitative data from the definitive study by Judge et al. (2023) is not accessible for inclusion here, the study confirms a strong decrease in solubility between 25 °C and 95 °C.[1]

Experimental Protocol for Solubility Determination

The following section details a standard methodology for determining the solubility of this compound in water at various temperatures. This protocol is a synthesis of established methods for inorganic salt solubility measurement.

Materials and Equipment

-

This compound octahydrate (Gd₂(SO₄)₃·8H₂O)

-

Deionized or distilled water

-

Temperature-controlled water bath or heating mantle with a stirrer

-

Calibrated thermometer or temperature probe

-

Analytical balance

-

Glass vials or flasks with airtight seals

-

Filtration apparatus (e.g., syringe filters with a pore size of 0.45 µm or less)

-

Drying oven

-

Desiccator

-

Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) or other suitable analytical instrument for gadolinium quantification.

Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound octahydrate to a series of glass vials containing a known volume or mass of deionized water.

-

Seal the vials to prevent evaporation.

-

Place the vials in a temperature-controlled water bath set to the desired temperatures (e.g., 25, 40, 60, 80, and 95 °C).

-

Continuously agitate the samples using a magnetic stirrer or shaker to facilitate the dissolution process and ensure equilibrium is reached. The time to reach equilibrium should be determined experimentally but is typically several hours.

-

-

Equilibration and Sampling:

-

Allow the solutions to equilibrate at the set temperatures for a predetermined period (e.g., 24-48 hours) to ensure saturation.

-

After equilibration, cease agitation and allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear liquid phase) using a pre-heated syringe to prevent premature crystallization upon cooling.

-

Immediately filter the withdrawn sample using a syringe filter to remove any undissolved solid particles.

-

-

Analysis of Gadolinium Concentration:

-

Accurately weigh the filtered sample.

-

Dilute the sample to a suitable concentration range for the analytical instrument.

-

Determine the concentration of gadolinium in the diluted sample using a calibrated ICP-OES or a similar analytical technique.

-

-

Calculation of Solubility:

-

From the measured concentration of gadolinium, calculate the mass of this compound in the original filtered sample.

-

The solubility can then be expressed in grams of this compound per 100 grams of water.

-

Experimental Workflow and Logical Relationships

The following diagrams illustrate the logical workflow for the experimental determination of this compound solubility and the relationship between key experimental parameters.

Conclusion

The aqueous solubility of this compound is a critical parameter that exhibits a clear inverse relationship with temperature. This technical guide has summarized the current understanding of this property and provided a detailed, standardized protocol for its experimental determination. For researchers and professionals in drug development, a precise characterization of solubility is essential for ensuring the stability, safety, and efficacy of gadolinium-based formulations. It is recommended that for specific applications, the solubility is determined under the exact conditions of the intended use.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Gadolinium Sulfate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of gadolinium sulfate. The information is curated for professionals in research and development, with a focus on delivering precise data and methodological insights.

Chemical Identity and Formulations

This compound is an inorganic compound, with the gadolinium atom in a +3 oxidation state.[1] It is most commonly available as a hydrate, particularly the octahydrate, Gd₂(SO₄)₃·8H₂O.[1] The anhydrous form, Gd₂(SO₄)₃, can be obtained through thermal dehydration.[2] Both forms present as a white, crystalline solid.[1][2]

Quantitative Physical and Chemical Data

The following tables summarize the key quantitative properties of both anhydrous and octahydrated this compound for easy comparison.

Table 1: General Properties of this compound

| Property | Anhydrous this compound | This compound Octahydrate |

| Molecular Formula | Gd₂(SO₄)₃[3] | Gd₂(SO₄)₃·8H₂O[1] |

| Molar Mass | 602.69 g/mol [3] | 746.81 g/mol [1] |

| Appearance | White powder[3] | White, monoclinic crystals[1][2] |

| CAS Number | 13628-54-1[3] | 13450-87-8[2] |

Table 2: Physical Properties of this compound

| Property | Anhydrous this compound | This compound Octahydrate |

| Density | 4.14 g/cm³[2] | 3.01 g/mL at 25 °C[2] |

| Melting Point | Decomposes[3] | Decomposes at approximately 500°C[2][4] |

| Solubility in Water | Moderately soluble[3] | Soluble in cold water; solubility decreases with increasing temperature[2] |

Synthesis and Experimental Protocols

Synthesis of this compound Octahydrate

The standard laboratory and industrial synthesis of this compound octahydrate involves the reaction of gadolinium(III) oxide with sulfuric acid.[1][2]

Reaction: Gd₂O₃ + 3H₂SO₄ + 5H₂O → Gd₂(SO₄)₃·8H₂O[1]

Experimental Protocol:

-

Reactant Preparation: A stoichiometric amount of gadolinium(III) oxide (Gd₂O₃) powder is carefully weighed. A dilute solution of sulfuric acid (H₂SO₄) is prepared.

-

Reaction: The Gd₂O₃ is slowly added to the dilute sulfuric acid solution with constant stirring. The mixture is gently heated to facilitate the dissolution of the oxide and ensure the reaction goes to completion.[1]

-

Crystallization: Once a clear solution is obtained, it is allowed to cool slowly. This compound octahydrate crystals will precipitate out of the solution.

-

Isolation and Purification: The crystals are isolated by filtration, washed with cold deionized water to remove any unreacted acid, and then dried in a desiccator at room temperature.[5]

A visual representation of this workflow is provided below.

Caption: Synthesis Workflow of this compound Octahydrate.

Thermal Decomposition Analysis

The thermal stability and decomposition of this compound are critical parameters, typically investigated using thermogravimetric analysis (TGA) and differential thermal analysis (DTA).

Experimental Protocol for TGA-DTA:

-

Sample Preparation: A small, precisely weighed sample of this compound octahydrate is placed in an inert crucible (e.g., alumina).

-

Instrumentation Setup: The crucible is placed in a TGA-DTA instrument.

-

Analysis Conditions: The sample is heated from ambient temperature to a final temperature (e.g., 1500°C) at a controlled heating rate, typically 10°C/min, under a continuous flow of an inert gas like nitrogen or argon to prevent oxidative side reactions.[6]

-

Data Acquisition: The instrument records the sample's mass loss as a function of temperature (TGA curve) and the temperature difference between the sample and a reference (DTA curve).[6]

-

Data Interpretation: The resulting curves are analyzed to determine the temperatures at which dehydration and decomposition events occur, as well as the corresponding mass losses.

Chemical Properties and Reactivity

Stability

This compound is stable under normal atmospheric conditions, though the octahydrate is deliquescent and should be stored in an airtight container to maintain its hydration state.[1][7]

Thermal Decomposition Pathway

Upon heating, this compound octahydrate undergoes a multi-step decomposition. The water of crystallization is lost first, followed by the decomposition of the anhydrous salt at higher temperatures to form gadolinium oxysulfate and ultimately gadolinium(III) oxide.[5][6]

-

Step 1: Dehydration: The eight water molecules are lost in stages, beginning at temperatures around 400°C.[2]

-

Step 2: Decomposition to Oxysulfate: The anhydrous this compound begins to decompose at approximately 983°C (1256 K) to form gadolinium oxysulfate ((GdO)₂SO₄).[5][6]

-

Step 3: Final Decomposition to Oxide: The gadolinium oxysulfate further decomposes at higher temperatures to yield the final solid product, gadolinium(III) oxide (Gd₂O₃).[6]

The following diagram illustrates this decomposition pathway.

Caption: Thermal Decomposition Pathway of this compound.

Crystal Structure

This compound octahydrate crystallizes in the monoclinic system.[2] The crystal structure consists of gadolinium(III) ions coordinated with both sulfate anions and water molecules, forming a complex three-dimensional framework.[8] The ammonium this compound tetrahydrate, which is isostructural, has the Gd³⁺ ion coordinated by nine oxygen atoms in a distorted tricapped trigonal prismatic geometry.[8]

Applications in Research and Development

This compound serves as a precursor in the synthesis of other gadolinium-containing materials.[9] Its magnetic properties make it a subject of interest in materials science, particularly for applications in cryogenics and as a component in the development of contrast agents for magnetic resonance imaging (MRI) after chelation.[2][10] It is also used as an analytical reagent and in the manufacturing of electronic ceramics.[2]

References

- 1. This compound (155788-75-3) for sale [vulcanchem.com]

- 2. GADOLINIUM(III) SULFATE | 13450-87-8 [chemicalbook.com]

- 3. americanelements.com [americanelements.com]

- 4. Gadolinium (III) Sulfate Octahydrate - ProChem, Inc. [prochemonline.com]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. aemree.com [aemree.com]

- 8. benchchem.com [benchchem.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. This compound (Gd2 (SO4)3) (CAS No. 13450-87-8) | Stanford Advanced Materials [stanfordmaterials.com]

A Technical Guide to Gadolinium(III) Sulfate for Researchers and Drug Development Professionals

Abstract: Gadolinium(III) sulfate is an inorganic compound of significant interest in the fields of biomedical research and materials science. As a primary source of the gadolinium(III) ion, it serves as a critical precursor in the synthesis of gadolinium-based contrast agents (GBCAs) for Magnetic Resonance Imaging (MRI), a cornerstone of modern diagnostic medicine. Furthermore, its utility extends to the fabrication of advanced nanomaterials for targeted drug delivery and therapeutic applications. This technical guide provides an in-depth overview of the chemical properties, synthesis, purification, and characterization of gadolinium(III) sulfate. It details key experimental protocols and explores its principal applications and associated toxicological considerations relevant to researchers, scientists, and drug development professionals.

Chemical and Physical Properties

Gadolinium(III) sulfate is most commonly available as a white, crystalline octahydrate, though an anhydrous form also exists. The presence of water of crystallization significantly influences its physical properties.[1] It is soluble in cold water, with a notable characteristic of decreasing solubility as the temperature rises.[2]

Quantitative Data Summary

The key physical and chemical properties of both the anhydrous and octahydrate forms of gadolinium(III) sulfate are summarized below for easy comparison.

| Property | Gadolinium(III) Sulfate Octahydrate | Gadolinium(III) Sulfate Anhydrous |

| CAS Number | 13450-87-8 | 155788-75-3[1] |

| Chemical Formula | Gd₂(SO₄)₃ · 8H₂O | Gd₂(SO₄)₃[1] |

| Molecular Weight | 746.81 g/mol | 602.69 g/mol [1] |

| Appearance | White crystalline solid[1][3] | White powder |

| Density | 3.01 g/mL at 25 °C | 4.14 g/cm³[2] |

| Solubility in Water | Soluble in cold water, solubility decreases with increasing temperature.[2] | Soluble |

| Thermal Properties | Loses water of crystallization around 400 °C; Decomposes at >500 °C.[2] | Decomposes at >500 °C |

Experimental Protocols

This section provides detailed methodologies for the synthesis, purification, and analytical characterization of gadolinium(III) sulfate octahydrate.

Synthesis of Gadolinium(III) Sulfate Octahydrate

The standard laboratory synthesis involves the acid-base reaction between gadolinium(III) oxide and dilute sulfuric acid.[2][3]

Materials:

-

Gadolinium(III) oxide (Gd₂O₃, ≥99.9% purity)

-

Dilute Sulfuric Acid (H₂SO₄, ~2 M)

-

Deionized Water

-

Heating magnetic stirrer

-

Standard laboratory glassware (beakers, graduated cylinders)

-

Sintered glass crucible or Büchner funnel with filter paper

Procedure:

-

Reaction: Place a stoichiometric amount of Gadolinium(III) oxide powder into a beaker. Under continuous magnetic stirring, slowly and carefully add dilute sulfuric acid dropwise. The reaction is exothermic. Continue adding acid until all the white Gd₂O₃ powder has dissolved and the solution becomes clear. The balanced chemical equation is: Gd₂O₃ + 3H₂SO₄ + 5H₂O → Gd₂(SO₄)₃·8H₂O[2]

-

Crystallization: Gently heat the resulting solution to approximately 60 °C (333 K) to concentrate it and induce crystallization.[4] Avoid boiling, which can reduce solubility.

-

Cooling: Once small crystals begin to form, turn off the heat and allow the solution to cool slowly to room temperature. Further cooling in an ice bath can maximize the crystal yield.

-

Isolation: Collect the precipitated white crystals by vacuum filtration using a sintered glass crucible or a Büchner funnel.[4]

-

Washing: Wash the isolated crystals with a small amount of cold deionized water to remove any residual acid, followed by a wash with acetone to facilitate drying.

-

Drying: Dry the final product in a desiccator or a low-temperature vacuum oven to obtain pure gadolinium(III) sulfate octahydrate crystals.

Purification by Recrystallization

For applications requiring ultra-high purity, such as the synthesis of clinical-grade materials, recrystallization is an effective purification method. This process leverages the temperature-dependent solubility of the salt.

Procedure:

-

Dissolution: Dissolve the synthesized gadolinium(III) sulfate crystals in a minimum amount of deionized water at room temperature or slightly below, where its solubility is highest.

-

Filtration: If any insoluble impurities are present, perform a hot filtration (if gentle heating is applied) or a standard filtration to remove them.

-

Recrystallization: Gently warm the solution to reduce its volume and decrease the solubility of the gadolinium(III) sulfate, causing purer crystals to form.

-

Isolation and Drying: Allow the solution to cool, then isolate and dry the purified crystals as described in steps 4-6 of the synthesis protocol.

Analytical Characterization

To ensure the identity, purity, and quality of the synthesized compound, several analytical techniques are employed.

-

Inductively Coupled Plasma - Mass Spectrometry (ICP-MS): This is the primary technique for determining the elemental purity of the gadolinium salt. It is highly sensitive and can quantify trace metal impurities, which is critical for materials intended for in-vivo use.[5][6]

-

High-Performance Liquid Chromatography (HPLC) coupled with ICP-MS: For advanced applications, this hyphenated technique can be used to analyze gadolinium species in solution, ensuring that the gadolinium is in the correct ionic form and to separate it from other potential complexed species.[7][8]

-

Thermogravimetric Analysis (TGA): TGA is used to confirm the hydration state of the salt by measuring the mass loss corresponding to the eight water molecules as the sample is heated. The loss of water of crystallization is expected to complete around 400 °C.[1]

-

Powder X-ray Diffraction (XRD): XRD analysis is used to confirm the crystalline structure and phase purity of the final product. The resulting diffraction pattern can be compared to known standards for gadolinium(III) sulfate octahydrate.

Key Applications in Research and Drug Development

Gadolinium(III) sulfate is not typically used directly in therapeutic applications but serves as a vital starting material for various advanced materials.

1. Precursor for MRI Contrast Agents: The most significant application is in the synthesis of GBCAs. The Gd³⁺ ion possesses seven unpaired electrons, making it highly paramagnetic. This property dramatically shortens the T1 relaxation time of nearby water protons, enhancing the signal intensity in T1-weighted MR images.[9] Gadolinium(III) sulfate is reacted with complex organic chelating ligands (e.g., DTPA, DOTA) to form stable, water-soluble complexes that are safe for intravenous administration.[10]

2. Nanoparticle Synthesis for Theranostics: Gadolinium(III) sulfate is a precursor for synthesizing gadolinium-based nanoparticles (e.g., Gadolinium Oxide, Gd₂O₃).[11] These nanoparticles can be functionalized and used in theranostic systems, which combine diagnostic imaging with therapeutic action. They can be designed as carriers for anticancer drugs, allowing for simultaneous MRI visualization of the tumor and controlled drug release at the target site.[10][12]

3. Drug Delivery Systems: Nanocarriers, such as layered double hydroxides (LDH) and graphene oxide (GO), can be loaded with gadolinium complexes derived from gadolinium(III) sulfate.[10] These systems aim to reduce the toxicity of both the gadolinium and the therapeutic agent while enabling pH-dependent or externally triggered drug release.[9]

4. Cryogenic Research and Materials Science: The unique magnetic and thermal properties of gadolinium compounds make them suitable for use in cryogenic research and in the development of specialized optical glass and magneto-optical films.[1][2]

Toxicology and Safety Considerations

The primary toxicological concern related to gadolinium is the free, unchelated Gd³⁺ ion. Due to its ionic radius being similar to that of Ca²⁺, the free Gd³⁺ ion can act as a competitive inhibitor of voltage-gated calcium channels and interfere with numerous calcium-dependent biological signaling pathways. This interference can disrupt cellular processes and lead to toxicity.

For in-vivo applications, particularly MRI, it is imperative that the gadolinium ion is tightly bound within a stable chelate complex. This sequestration prevents the release of free Gd³⁺ into the bloodstream and ensures its rapid excretion from the body, minimizing toxic effects. The development of GBCAs with higher thermodynamic and kinetic stability (e.g., macrocyclic chelators over linear ones) is a direct result of efforts to mitigate the risks associated with gadolinium release.

When handling gadolinium(III) sulfate powder in the laboratory, standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Inhalation of the dust should be avoided by working in a well-ventilated area or using a fume hood.

Mandatory Visualizations

References

- 1. Gadolinium sulfate (155788-75-3) for sale [vulcanchem.com]

- 2. GADOLINIUM(III) SULFATE | 13450-87-8 [chemicalbook.com]

- 3. CAS 13450-87-8: GADOLINIUM(III) SULFATE | CymitQuimica [cymitquimica.com]

- 4. benchchem.com [benchchem.com]

- 5. academic.oup.com [academic.oup.com]

- 6. Quantification of Free and Chelated Gadolinium Species in Nanoemulsion-Based Magnetic Resonance Imaging Contrast Agent Formulations using Hyphenated Chromatography Methods - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Determination of gadolinium MRI contrast agents in fresh and oceanic waters of Australia employing micro-solid phase extraction, HILIC-ICP-MS and bandpass mass filtering - Journal of Analytical Atomic Spectrometry (RSC Publishing) [pubs.rsc.org]

- 9. Biomedical Applications of Gadolinium‐Containing Biomaterials: Not Only MRI Contrast Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Gadolinium-based layered double hydroxide and graphene oxide nano-carriers for magnetic resonance imaging and drug delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Recent Advances in Gadolinium Based Contrast Agents for Bioimaging Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

A Technical Guide to the Low-Temperature Magnetic Properties of Gadolinium Sulfate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the magnetic properties of gadolinium sulfate, with a particular focus on its behavior at low temperatures. This compound, especially in its octahydrate form (Gd₂(SO₄)₃·8H₂O), is a material of significant interest due to its pronounced paramagnetic properties, which are foundational to its use in cryogenic applications such as adiabatic demagnetization. This document summarizes key quantitative data, details experimental methodologies for its characterization, and provides visual representations of the underlying principles and processes.

Core Magnetic Properties of this compound

Gadolinium (Gd) is a rare-earth element with a unique electronic structure; the Gd³⁺ ion possesses seven unpaired electrons in its 4f subshell.[1] This high number of unpaired electrons results in a large magnetic moment and strong paramagnetic behavior.[1] In the crystalline structure of this compound octahydrate, the Gd³⁺ ions are sufficiently separated, leading to weak magnetic interactions between them. This allows the material to behave as a nearly ideal paramagnet down to very low temperatures.[2]

At temperatures in the liquid helium range (around 4 K and below), the magnetic moments of the Gd³⁺ ions are randomly oriented. However, the application of a strong external magnetic field can align these moments, leading to a significant decrease in the magnetic entropy of the system. This principle is the basis for the use of this compound in achieving temperatures below 1 K through the process of adiabatic demagnetization.[3][4]

Quantitative Data

The magnetic properties of this compound octahydrate have been extensively studied. The following tables summarize key quantitative data from the literature.

Magnetic Susceptibility

The magnetic susceptibility of this compound octahydrate has been both calculated and experimentally measured. The data presented below is from the work of P.M. Levy (1965), which provides calculated values based on different theoretical models (Lorentz, Van Vleck, and Onsager) and compares them to experimental data.

| Temperature (K) | Molar Susceptibility (χ) - Lorentz Model | Molar Susceptibility (χ) - Van Vleck Model | Molar Susceptibility (χ) - Onsager Model |

| 0.22 | -2.38742 | 0.22819 | 0.36522 |

| 0.25 | 21.05499 | 0.23148 | 0.32218 |

| 0.30 | 1.21840 | 0.22554 | 0.26873 |

| 0.40 | 0.65487 | 0.20573 | 0.20788 |

| 0.50 | 0.45020 | 0.18663 | 0.17415 |

| 1.00 | 0.16874 | 0.11718 | 0.10001 |

| 2.00 | 0.07000 | 0.06367 | 0.05609 |

| 4.00 | 0.03260 | 0.03200 | 0.02960 |

Note: The susceptibility values are presented as in the original publication and may require conversion for direct comparison with modern units.

Specific Heat and Entropy

While specific data tables for the specific heat of this compound were not found in the immediate search results, it is a critical parameter in understanding its low-temperature magnetic behavior. The specific heat exhibits a Schottky-type anomaly at very low temperatures, which is characteristic of a system with a small number of discrete energy levels. This anomaly is directly related to the splitting of the Gd³⁺ ground state by the crystalline electric field. The entropy of the system is closely linked to the specific heat and is crucial for the process of adiabatic demagnetization.

Experimental Protocols

The characterization of the magnetic properties of this compound at low temperatures involves specialized equipment and precise methodologies.

Magnetic Susceptibility Measurement

Objective: To measure the magnetic susceptibility of a this compound sample as a function of temperature.

Apparatus:

-

Magnetometer: A SQUID (Superconducting Quantum Interference Device) magnetometer is the modern instrument of choice for high-sensitivity magnetic susceptibility measurements. Historically, an inductance bridge was used, where the change in inductance of a coil surrounding the sample is measured.

-

Cryostat: A liquid helium cryostat is required to achieve and maintain temperatures in the range of interest (below 4 K). Modern systems often use closed-cycle refrigerators.

-

Thermometry: Calibrated resistance thermometers (e.g., germanium or ruthenium oxide) are used for precise temperature measurement. At very low temperatures, the vapor pressure of liquid helium can also be used for temperature determination.

-

Sample Holder: The this compound sample (typically in powdered or single-crystal form) is placed in a sample holder made of a material with a known, low magnetic susceptibility (e.g., quartz or a specific polymer).

Procedure:

-

Sample Preparation: A known mass of high-purity this compound octahydrate is placed into the sample holder. The sample is centered within the detection coils of the magnetometer.

-

Cooling: The sample chamber is evacuated and then backfilled with a small amount of helium exchange gas to ensure thermal contact. The cryostat is cooled to the lowest desired temperature (e.g., ~1.8 K) using liquid helium.

-

Measurement:

-

A small AC magnetic field is applied by the magnetometer's primary coil.

-

The induced voltage in the secondary (pickup) coils, which is proportional to the magnetic susceptibility of the sample, is measured using a lock-in amplifier.

-

The temperature is slowly swept upwards, and the magnetic susceptibility is recorded at regular temperature intervals.

-

Measurements can be performed in zero DC magnetic field (for AC susceptibility) or in the presence of a static DC field (for DC susceptibility).

-

Adiabatic Demagnetization

Objective: To achieve temperatures below 1 K using the magnetocaloric effect in this compound.

Apparatus:

-

High-Field Magnet: A superconducting magnet capable of producing a strong, uniform magnetic field (historically around 8000 gauss, or 0.8 Tesla) is required.

-

Cryostat with Thermal Switch: A specialized cryostat is needed that allows the sample to be thermally connected to and isolated from a liquid helium bath. This "thermal switch" can be achieved using a low-pressure helium exchange gas that can be pumped out.

-

Paramagnetic Salt Pill: The this compound is typically pressed into a dense "pill" to ensure good thermal conductivity within the sample.

-

Low-Temperature Thermometer: A secondary thermometer, such as a carbon resistor or another calibrated magnetic salt, is used to measure the final, ultra-low temperature.

Procedure:

-

Initial Cooling: The this compound pill is placed within the cryostat and cooled to a starting temperature of around 1-2 K by being in thermal contact with a liquid helium bath.

-

Isothermal Magnetization: While maintaining thermal contact with the helium bath, the magnetic field is slowly ramped up to its maximum value. The heat generated by the alignment of the magnetic dipoles is absorbed by the liquid helium bath, so the temperature of the salt remains constant.

-

Thermal Isolation: The thermal contact between the salt and the helium bath is broken by pumping out the helium exchange gas, creating a vacuum around the sample.

-

Adiabatic Demagnetization: The magnetic field is slowly ramped down to zero. With the sample thermally isolated, the work done by the magnetic dipoles as they randomize comes from the thermal energy of the crystal lattice, causing the temperature of the this compound to drop significantly.

-

Temperature Measurement: The final, low temperature is measured using the calibrated low-temperature thermometer.

Visualizations

Experimental Workflow for Magnetic Susceptibility Measurement

Logical Diagram of Adiabatic Demagnetization

References

Gadolinium Sulfate: A Technical Deep Dive into its Hydrated and Anhydrous Forms for Researchers and Drug Development Professionals

An In-depth Guide to the Physicochemical Properties, Synthesis, and Biological Interactions of Gadolinium Sulfate Hydrate and its Anhydrous Counterpart.

This compound, a compound of significant interest in various scientific and biomedical fields, exists primarily in two forms: the hydrated salt, gadolinium(III) sulfate octahydrate (Gd₂(SO₄)₃·8H₂O), and its anhydrous counterpart (Gd₂(SO₄)₃). The presence or absence of water of crystallization profoundly influences the material's properties and, consequently, its suitability for specific applications, ranging from precursors for magnetic resonance imaging (MRI) contrast agents to specialized use in cryogenic research.[1][2][3] This technical guide provides a comprehensive overview of these two forms, offering a comparative analysis of their core characteristics, detailed experimental protocols for their characterization, and insights into their biological interactions relevant to drug development.

Physicochemical Properties: A Comparative Analysis

The fundamental differences between the hydrated and anhydrous forms of this compound are rooted in their chemical composition and crystal structure. These differences manifest in their macroscopic properties, which are summarized for comparative analysis in the tables below.

General and Structural Properties

| Property | This compound Octahydrate (Gd₂(SO₄)₃·8H₂O) | Anhydrous this compound (Gd₂(SO₄)₃) |

| Molecular Weight | 746.74 g/mol [2] | 602.69 g/mol |

| Appearance | White crystalline solid[2][3] | White powder/crystals |

| Crystal System | Monoclinic[2][3] | Orthorhombic (α-form), Monoclinic (β-form) |

| Space Group | C2/c | Pbca (α-form), C2/c (β-form) |

| Density | 3.01 g/cm³[2][3] | 4.14 g/cm³[2][3] |

Thermal and Solubility Properties

| Property | This compound Octahydrate (Gd₂(SO₄)₃·8H₂O) | Anhydrous this compound (Gd₂(SO₄)₃) |

| Thermal Decomposition | Dehydration begins around 100°C and is complete by ~400°C.[2][3] | Decomposes to gadolinium oxysulfate (Gd₂O₂SO₄) above 750°C. |

| Solubility in Water | Solubility decreases with increasing temperature. Quantitative data is presented in Table 3.[4] | Generally more soluble than the hydrate form, a common characteristic for anhydrous salts.[5][6] Specific quantitative data is not readily available in the reviewed literature. |

| Hygroscopicity | Stable under normal atmospheric conditions. | Hygroscopic; readily absorbs moisture from the atmosphere to form the hydrate.[6] Quantitative data on the rate and extent of water absorption is not readily available. |

Quantitative Solubility Data for this compound Octahydrate

The solubility of this compound octahydrate in water has been determined across a range of temperatures. As is characteristic for many rare-earth sulfates, its solubility exhibits an inverse relationship with temperature.

| Temperature (°C) | Solubility (mol/kg H₂O) |

| 25 | ~0.028 |

| 40 | ~0.020 |

| 60 | ~0.013 |

| 80 | ~0.009 |

| 95 | ~0.007 |

Data adapted from the study on solubilities of heavy rare-earth sulfates.[4]

Synthesis and Interconversion

The synthesis of this compound octahydrate is a straightforward process, while the preparation of the anhydrous form requires the controlled dehydration of the hydrate.

Synthesis of this compound Octahydrate

The standard laboratory and industrial synthesis of this compound octahydrate involves the reaction of gadolinium(III) oxide with sulfuric acid.[2][3]

Reaction: Gd₂O₃ + 3H₂SO₄ + 5H₂O → Gd₂(SO₄)₃·8H₂O

A typical experimental workflow for this synthesis is outlined below:

Preparation of Anhydrous this compound

Anhydrous this compound is typically prepared by the thermal dehydration of the octahydrate. This process must be carefully controlled to avoid decomposition of the sulfate.

Experimental Protocols for Characterization

Accurate characterization of both the hydrated and anhydrous forms of this compound is crucial for quality control and for understanding their behavior in various applications. The following sections detail the methodologies for key analytical techniques.

Thermogravimetric Analysis (TGA)

Objective: To determine the water content of the hydrate and to study the thermal stability of both forms.

Methodology:

-

Instrument Calibration: Calibrate the TGA instrument for temperature and mass using certified reference materials.

-

Sample Preparation: Accurately weigh 5-10 mg of the this compound sample into a ceramic or platinum crucible.

-

Experimental Conditions:

-

Temperature Program: Heat the sample from ambient temperature to 1000°C at a constant heating rate of 10°C/min.

-

Atmosphere: Use an inert atmosphere, such as nitrogen or argon, with a flow rate of 50-100 mL/min to prevent oxidative side reactions.

-

-

Data Analysis: Record the mass loss as a function of temperature. The stepwise mass loss in the TGA curve for the hydrate corresponds to the loss of water molecules. The onset of decomposition for the anhydrous form can be determined from the temperature at which significant mass loss begins.

Differential Scanning Calorimetry (DSC)

Objective: To determine the enthalpy changes associated with dehydration and other phase transitions.

Methodology:

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using an indium standard.

-

Sample Preparation: Accurately weigh 2-5 mg of the this compound sample into an aluminum pan and hermetically seal it. A pinhole in the lid is recommended for dehydration studies to allow for the escape of water vapor.

-

Experimental Conditions:

-

Temperature Program: Heat the sample from ambient temperature to 500°C at a controlled heating rate, typically 10°C/min.

-

Atmosphere: Use an inert nitrogen atmosphere with a flow rate of 50 mL/min.

-

-

Data Analysis: Record the heat flow as a function of temperature. Endothermic peaks will correspond to the energy absorbed during dehydration and decomposition. The area under these peaks can be integrated to determine the enthalpy of these transitions.[7]

Powder X-ray Diffraction (XRD)

Objective: To identify the crystalline phases and determine the crystal structure of the samples.

Methodology:

-

Sample Preparation: Grind the this compound sample to a fine powder using an agate mortar and pestle to ensure random orientation of the crystallites. Mount the powder on a zero-background sample holder.[8][9]

-

Instrument Setup: Use a diffractometer with Cu Kα radiation (λ = 1.5406 Å).

-

Data Collection: Scan the sample over a 2θ range of 10-80° with a step size of 0.02° and a dwell time of 1-2 seconds per step.

-

Data Analysis: Compare the resulting diffraction pattern with standard diffraction patterns from databases (e.g., the ICDD Powder Diffraction File) to confirm the phase identity. For detailed structural analysis, Rietveld refinement can be performed on the collected data.[10][11]

Biological Interactions and Signaling Pathways

While this compound itself is not directly used as a therapeutic agent, its constituent gadolinium ions (Gd³⁺) have well-documented biological interactions, which are of high relevance in the context of drug development, particularly in the design of gadolinium-based contrast agents and drug delivery systems.[12][13][14]

The primary mechanism of gadolinium ion toxicity and its biological activity stems from its interaction with calcium-dependent signaling pathways. Due to its similar ionic radius and higher charge density, Gd³⁺ can act as a competitive inhibitor of Ca²⁺ channels and binding sites on various proteins.[1][15][16]

In the context of cancer therapy, gadolinium-based nanoparticles have been explored as radiosensitizers. Upon irradiation, these nanoparticles can enhance the generation of reactive oxygen species (ROS), leading to increased DNA damage in cancer cells. This process can activate the cGAS-STING pathway, an innate immune signaling pathway, which can promote an anti-tumor immune response.[17][18]

Applications in Drug Development and Research

The distinct properties of this compound and its derivatives make them valuable in several areas of drug development and biomedical research:

-

Precursor for MRI Contrast Agents: this compound is a key starting material for the synthesis of gadolinium chelates, which are widely used as contrast agents in MRI. The paramagnetic properties of the Gd³⁺ ion enhance the relaxation rate of water protons, leading to improved image contrast.[19][20]

-

Drug Delivery Systems: Gadolinium-based nanoparticles, which can be synthesized from this compound precursors, are being investigated as carriers for targeted drug delivery. Their surfaces can be functionalized to target specific cells or tissues, and they can be designed to release their therapeutic payload in response to specific stimuli.[13][14][21]

-

Theranostics: The combination of diagnostic (imaging) and therapeutic capabilities in a single agent is a rapidly growing field. Gadolinium-based nanoparticles can serve as theranostic agents, allowing for simultaneous imaging of a disease site and delivery of a therapeutic agent.[19][22]

-

Cryogenic Research: The magnetic and thermal properties of this compound make it useful in low-temperature physics and cryogenic research.[2][3]

Conclusion

This compound, in both its hydrated and anhydrous forms, presents a fascinating case study in how the presence of water of crystallization can significantly alter the properties of an inorganic compound. For researchers and professionals in drug development, a thorough understanding of these differences is paramount for selecting the appropriate form for a given application, whether it be as a precursor for advanced medical imaging agents or as a component in novel drug delivery systems. The detailed experimental protocols provided herein offer a practical guide for the characterization of these materials, while the exploration of their biological interactions highlights the critical role of fundamental chemistry in advancing biomedical research. As the field of nanomedicine continues to evolve, the unique properties of gadolinium and its compounds, including the sulfate, will undoubtedly continue to be a subject of intensive and fruitful investigation.

References

- 1. Reddit - The heart of the internet [reddit.com]

- 2. This compound (155788-75-3) for sale [vulcanchem.com]

- 3. GADOLINIUM(III) SULFATE | 13450-87-8 [chemicalbook.com]

- 4. Solubilities of heavy rare earth sulfates in water (gadolinium to lutetium) and H2SO4 solutions (dysprosium): Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 5. quora.com [quora.com]

- 6. uyir.at [uyir.at]

- 7. researchgate.net [researchgate.net]

- 8. mcgill.ca [mcgill.ca]

- 9. xrdukm.wixsite.com [xrdukm.wixsite.com]

- 10. academic.oup.com [academic.oup.com]

- 11. academic.oup.com [academic.oup.com]

- 12. researchgate.net [researchgate.net]

- 13. Gadolinium-based layered double hydroxide and graphene oxide nano-carriers for magnetic resonance imaging and drug delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Recent Advances in Gadolinium Based Contrast Agents for Bioimaging Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Effects of gadolinium and gadolinium chelates on intracellular calcium signaling in sensory neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Gadolinium Oxide Nanoparticles Reinforce the Fractionated Radiotherapy-Induced Immune Response in Tri-Negative Breast Cancer via cGAS-STING Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. Gadolinium-Based Nanoparticles and Radiation Therapy for Multiple Brain Melanoma Metastases: Proof of Concept before Phase I Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Biomedical Applications of Gadolinium‐Containing Biomaterials: Not Only MRI Contrast Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 22. mdpi.com [mdpi.com]

A Technical Guide to the Discovery and History of Gadolinium Compounds

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the discovery and history of gadolinium and its compounds, from early scientific curiosity to their critical role in modern medicine and technology. It provides a detailed account of the key milestones, the scientists involved, and the experimental methodologies that paved the way for current applications.

The Dawn of Discovery: From a Swedish Quarry to a New Element

The story of gadolinium begins not with its own discovery, but with a black mineral found in a quarry in Ytterby, Sweden. In 1794, Finnish chemist Johan Gadolin analyzed this mineral, later named gadolinite, and identified a new "earth" which he called yttria.[1] This discovery was a crucial first step, as gadolinite would later be found to contain a wealth of rare earth elements, including what would become known as gadolinium.

It was not until 1880 that Swiss chemist Jean Charles Galissard de Marignac, while performing spectroscopic analysis on samples of gadolinite and another mineral, cerite, observed spectral lines that did not correspond to any known element.[2][3] This led him to suspect the presence of a new element. De Marignac was able to separate the oxide of this new element and provisionally named it "Yα".[2]

In 1886, French chemist Paul-Émile Lecoq de Boisbaudran independently isolated a purer sample of this new element's oxide.[4][5] He proposed the name "gadolinium" in honor of Johan Gadolin and the mineral gadolinite, a name that de Marignac accepted.[5] The pure, metallic form of gadolinium was finally isolated in 1935 by French chemist Félix Trombe.[2][5]

dot

Caption: A timeline illustrating the key milestones in the discovery of gadolinium.

Early Compounds and Their Characterization

The first compound of gadolinium to be identified was its oxide, Gd₂O₃, by de Marignac and de Boisbaudran.[2][4] The early characterization of this and other simple gadolinium compounds relied heavily on techniques like spectroscopy and gravimetric analysis.

Experimental Protocols of Early Researchers

While detailed experimental protocols from the 19th century are not extensively documented in modern literature, the general methodologies can be inferred from the scientific practices of the time.

2.1.1. Isolation of Gadolinium Oxide (Conceptual Protocol)

-

Mineral Digestion: The starting mineral, such as gadolinite or cerite, would be finely crushed and digested in a strong acid, like nitric acid or hydrochloric acid. This process would bring the various metal ions into solution.

-